N-[2-(3-chlorophenyl)ethyl]pyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-[2-(3-chlorophenyl)ethyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O/c15-13-5-1-3-11(9-13)6-8-17-14(18)12-4-2-7-16-10-12/h1-5,7,9-10H,6,8H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKZUEYHWYOTTFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCNC(=O)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-chlorophenyl)ethyl]pyridine-3-carboxamide typically involves the reaction of 3-chlorophenylethylamine with pyridine-3-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions often include anhydrous solvents like dichloromethane or tetrahydrofuran, and the reaction is performed under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to scalable and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-chlorophenyl)ethyl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom on the phenyl ring can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[2-(3-chlorophenyl)ethyl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Variations on the Pyridine Core
The pyridine-3-carboxamide scaffold is a common feature among analogues, but substituent modifications significantly alter physicochemical and biological properties.
Table 1: Key Structural and Functional Comparisons
Pharmacological and Agrochemical Profiles
- Fungicidal Derivatives : Patent compounds () with difluoromethyl and indan substituents exhibit broad-spectrum fungicidal activity, attributed to enhanced membrane interaction and resistance to oxidative degradation .
Biological Activity
N-[2-(3-chlorophenyl)ethyl]pyridine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound this compound features a pyridine ring substituted with a 3-chlorophenyl group and an ethyl chain. The synthesis typically involves the reaction of 3-chlorobenzylamine with pyridine-3-carboxylic acid derivatives under appropriate conditions to yield the desired amide product.
1. Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related pyridine derivatives have shown promising results against various bacterial strains, including Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values for some derivatives have been reported as low as 12.5 μg/mL, indicating strong activity against this pathogen .
2. Anticancer Properties
The compound's potential as an anticancer agent has been explored through various in vitro studies. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme in NAD+ biosynthesis, is one mechanism through which these compounds may exert their anticancer effects. By blocking NAMPT activity, cell growth can be impaired, making it a target for cancer therapy .
3. Neuroprotective Effects
Pyridine derivatives have also been investigated for their neuroprotective properties. Compounds that share structural similarities with this compound have shown potential in treating neurological disorders by modulating neurotransmitter levels and exhibiting antioxidant effects .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, such as NAMPT.
- Receptor Interaction : It can interact with various receptors in the central nervous system, potentially leading to analgesic or sedative effects.
- Antioxidant Activity : By scavenging free radicals, the compound may protect neuronal cells from oxidative stress.
Case Studies
Several studies have documented the efficacy of this compound and its analogs:
- Study on Antimycobacterial Activity : A series of carboxamide derivatives were synthesized and evaluated for their antimycobacterial activity. Compounds with similar structures demonstrated MIC values indicating moderate to good activity against Mycobacterium tuberculosis .
- Neuroprotective Study : A study evaluated the neuroprotective effects of pyridine derivatives in models of oxidative stress-induced neuronal damage. Results showed significant reductions in cell death and improvements in cell viability .
Data Summary
Q & A
Q. What are the critical parameters for optimizing the synthesis of N-[2-(3-chlorophenyl)ethyl]pyridine-3-carboxamide?
The synthesis typically involves multi-step procedures, including coupling of 3-chlorophenethylamine with pyridine-3-carboxylic acid derivatives. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity in amide bond formation .
- Temperature control : Reactions often proceed at 60–80°C to balance yield and byproduct formation .
- Catalysts : Lewis acids (e.g., HATU, EDCI) improve coupling efficiency .
- Purification : Column chromatography with gradients of ethyl acetate/hexane ensures high purity (>95%) .
Q. Which analytical techniques are most effective for structural characterization of this compound?
- NMR spectroscopy : H and C NMR confirm the amide bond formation and aromatic substituent positions .
- X-ray crystallography : Resolves 3D conformation, bond lengths (e.g., C=O bond at ~1.23 Å), and dihedral angles between the pyridine and chlorophenyl groups .
- LC-MS : Validates molecular weight (e.g., [M+H]+ at m/z 275.1) and monitors reaction progress .
Q. How does the 3-chlorophenyl substituent influence the compound's physicochemical properties?
The 3-chlorophenyl group enhances lipophilicity (logP ~2.8), improving membrane permeability. Its electron-withdrawing effect stabilizes the amide bond against hydrolysis . Computational modeling (e.g., DFT) predicts dipole moments (~4.5 D) and solubility profiles .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved bioactivity?
- Substituent variation : Replacing the 3-chlorophenyl group with 4-fluorophenyl increases receptor binding affinity in neurological targets (e.g., mGluR5) .
- Pyridine ring modifications : Introducing methoxy groups at the pyridine 4-position enhances metabolic stability in hepatic microsome assays .
- Amide linker alternatives : Thiourea or sulfonamide linkers alter selectivity for kinase inhibitors .
Q. What methodologies resolve contradictions in reported synthetic yields across studies?
Discrepancies in yields (e.g., 45% vs. 70%) arise from:
- Reagent purity : Use of freshly distilled amines reduces side reactions .
- Reaction monitoring : In-situ FTIR tracks intermediate formation to optimize reaction time .
- Scale effects : Microwaves (50 W, 100°C) improve consistency in gram-scale syntheses .
Q. What mechanistic insights explain the compound's interaction with biological targets?
- Enzyme inhibition : Docking studies (AutoDock Vina) show hydrogen bonding between the pyridine nitrogen and ATP-binding pockets of kinases (e.g., EGFR, Ki = 120 nM) .
- Receptor modulation : Fluorescence polarization assays reveal allosteric binding to metabotropic glutamate receptors (mGluR5 EC50 = 0.8 µM) .
- Cellular uptake : Confocal microscopy with fluorescent analogs demonstrates rapid localization in lysosomes .
Data Analysis and Experimental Design
Q. How should researchers design assays to evaluate the compound's stability under physiological conditions?
- pH stability : Incubate in buffers (pH 1.2–7.4) at 37°C, sampling at 0, 6, 24 hrs for LC-MS analysis .
- Plasma stability : Use human plasma with EDTA, quench with acetonitrile, and quantify degradation via HPLC .
- Light sensitivity : Expose to UV (254 nm) and measure photodegradation kinetics .
Q. What strategies validate target engagement in cellular models?
- Thermal shift assays : Monitor protein melting shifts (ΔTm > 2°C) in lysates treated with the compound .
- CRISPR knockouts : Compare activity in wild-type vs. target gene-KO cell lines .
- Biolayer interferometry : Measure real-time binding kinetics to immobilized receptors .
Contradiction and Reproducibility Challenges
Q. Why do biological activity results vary between in vitro and in vivo studies?
- Pharmacokinetics : Poor oral bioavailability (<20% in rats) due to first-pass metabolism .
- Metabolite interference : CYP3A4 generates active metabolites (e.g., N-dealkylated derivatives) that confound in vitro IC50 values .
- Tissue penetration : Limited blood-brain barrier crossing reduces efficacy in CNS models .
Q. How can computational models address discrepancies in predicted vs. observed binding modes?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
